2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate
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Overview
Description
2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate is a complex organic compound characterized by its unique structural features, including an amino group, a thiazolidine ring with a sulfone group, and a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved by reacting a thiol with an amine under acidic conditions.
Introduction of the Sulfone Group: The thiazolidine ring is then oxidized to introduce the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Attachment of the Fluoranesulfonate Moiety: The final step involves the sulfonation of the aromatic ring with fluoranesulfonic acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under appropriate conditions.
Substitution: The amino group and the aromatic ring can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial properties, making it a candidate for the development of new drugs.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The amino group and the thiazolidine ring are key functional groups that enable binding to proteins and enzymes, modulating their activity. The sulfone group enhances the compound’s stability and reactivity, facilitating its participation in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
Uniqueness
Compared to these similar compounds, 2-amino-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate moiety. This functional group imparts distinct chemical properties, such as enhanced solubility and reactivity, which can be advantageous in various applications.
Properties
CAS No. |
2411268-03-4 |
---|---|
Molecular Formula |
C9H11FN2O5S2 |
Molecular Weight |
310.3 |
Purity |
95 |
Origin of Product |
United States |
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